molecular formula C15H13N3OS B1429829 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-[4-(hydroxymethyl)phenyl]-4-phenyl- CAS No. 935291-64-8

3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-[4-(hydroxymethyl)phenyl]-4-phenyl-

Cat. No.: B1429829
CAS No.: 935291-64-8
M. Wt: 283.4 g/mol
InChI Key: LIJAPSQOHGPQGW-UHFFFAOYSA-N
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Description

3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-[4-(hydroxymethyl)phenyl]-4-phenyl- is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-[4-(hydroxymethyl)phenyl]-4-phenyl- typically involves the cyclization of appropriate hydrazides with isothiocyanates. One common method includes the reaction of thiophene-2-carbohydrazide with haloaryl isothiocyanates, followed by cyclization in the presence of aqueous sodium hydroxide . Another approach involves the cyclization of potassium dithiocarbazinate with hydrazine hydrate under reflux conditions using ethanol as a solvent .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-[4-(hydroxymethyl)phenyl]-4-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted triazoles, depending on the specific reagents and conditions used .

Scientific Research Applications

3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-[4-(hydroxymethyl)phenyl]-4-phenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-[4-(hydroxymethyl)phenyl]-4-phenyl- involves its interaction with various molecular targets. The compound can inhibit the growth of microorganisms by interfering with their metabolic pathways. In cancer cells, it may induce apoptosis by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-[4-(hydroxymethyl)phenyl]-4-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxymethyl group enhances its solubility and reactivity, making it a versatile compound for various applications .

Properties

IUPAC Name

3-[4-(hydroxymethyl)phenyl]-4-phenyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS/c19-10-11-6-8-12(9-7-11)14-16-17-15(20)18(14)13-4-2-1-3-5-13/h1-9,19H,10H2,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIJAPSQOHGPQGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=C(C=C3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-[4-(hydroxymethyl)phenyl]-4-phenyl-
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3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-[4-(hydroxymethyl)phenyl]-4-phenyl-
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3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-[4-(hydroxymethyl)phenyl]-4-phenyl-
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3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-[4-(hydroxymethyl)phenyl]-4-phenyl-
Reactant of Route 5
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3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-[4-(hydroxymethyl)phenyl]-4-phenyl-
Reactant of Route 6
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-[4-(hydroxymethyl)phenyl]-4-phenyl-

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